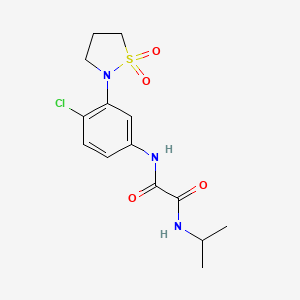

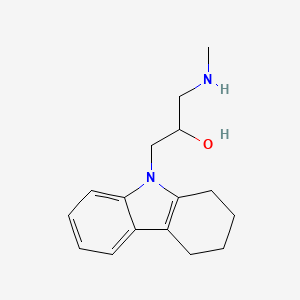

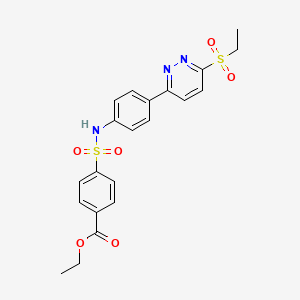

![molecular formula C14H18BNO4 B2994946 2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester CAS No. 1421341-04-9](/img/structure/B2994946.png)

2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester” is a chemical compound with the CAS Number: 1421341-04-9 . It has a molecular weight of 275.11 . The IUPAC name for this compound is 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)10-5-6-11-9(7-10)8-18-12(17)16-11/h5-7H,8H2,1-4H3,(H,16,17) . This provides a detailed description of the molecular structure of the compound.科学的研究の応用

Synthesis and Material Science Applications

Boronic acids and esters, including "2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester," are pivotal in synthetic organic chemistry, drug discovery, and materials science due to their unique reactivity profile. A novel method for the metal- and additive-free photoinduced borylation of haloarenes directly to boronic acids and esters has been developed. This protocol is significant as it bypasses the need for expensive and toxic metal catalysts or ligands, producing innocuous by-products and allowing for simple, large-scale operations in common-grade solvents without deoxygenation of reaction mixtures (Mfuh et al., 2017).

Catalysis and Coupling Reactions

The palladium-catalyzed cross-coupling reaction of (E)-1,2-Bis(boryl)-1-alkenes with organic halides provides a formal carboboration of alkynes via a diboration-coupling sequence, yielding pinacol esters of (E)-(1-butyl-1-alkenyl)boronic acid in good yields. This process exemplifies the utility of boronic esters in facilitating complex organic transformations (Ishiyama et al., 1996).

Polymer Chemistry

In the realm of polymer chemistry, boronic acid (ester) moieties are integral to the Suzuki-Miyaura coupling polymerization, leading to high-molecular-weight π-conjugated polymers with boronic acid (ester) termini. This method overcomes traditional limitations by employing unstoichiometric polycondensation, which is facilitated by intramolecular transfer of the palladium catalyst (Nojima et al., 2016).

Environmental and Green Chemistry

The search for environmentally benign synthesis methods has led to the development of a green synthetic route to boronic acid esters through mechanochemistry. This method, devoid of solvents, highlights the significance of "2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester" in contributing to sustainable chemistry practices by facilitating the formation of boronic acid esters from corresponding boronic acids through simple grinding (Schnürch et al., 2007).

Advanced Applications

In advanced applications, the chemoselective benzylation of aldehydes using boronic acid pinacol esters underlines the compound's utility in selective transformations. Activation of the boronic ester with s-butyllithium facilitates nucleophilic addition to aldehydes, showcasing the boronic ester's versatility in organic synthesis (Hollerbach & Barker, 2018).

作用機序

Target of Action

This compound is a boronic acid ester, which are often used in Suzuki-Miyaura coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds .

Mode of Action

The mode of action of this compound is likely related to its role in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid or its derivatives (like our compound) undergo transmetalation with a metal catalyst (usually palladium), which then facilitates the coupling with an organic halide .

Biochemical Pathways

The biochemical pathways affected by this compound would be dependent on the specific context of its use. In the context of organic synthesis, it would be involved in the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction .

Pharmacokinetics

As a boronic acid ester, it is likely to have good stability and reactivity, making it useful in organic synthesis . .

Result of Action

The result of the compound’s action would be the formation of a new carbon-carbon bond in the context of a Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed in an aqueous environment and can be influenced by factors such as temperature, pH, and the presence of a suitable catalyst .

特性

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydro-3,1-benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)10-5-6-11-9(7-10)8-18-12(17)16-11/h5-7H,8H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWPEXJLHLSCCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)OC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

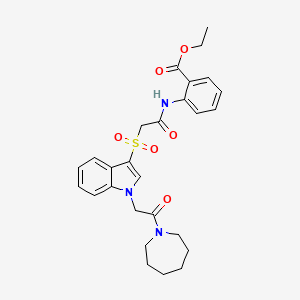

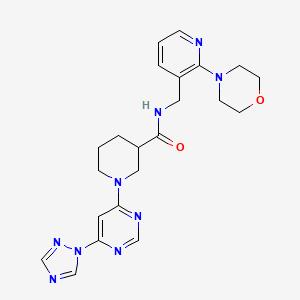

![2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2994866.png)

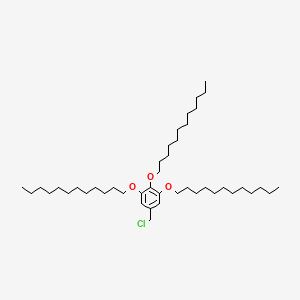

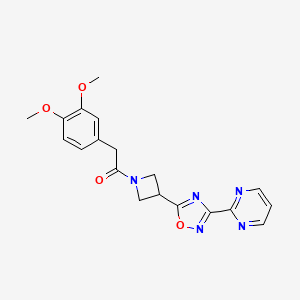

![3-ethyl-N-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2994871.png)

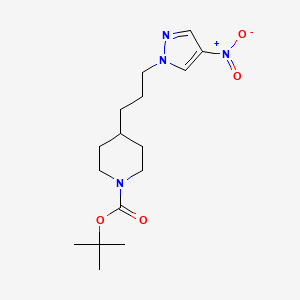

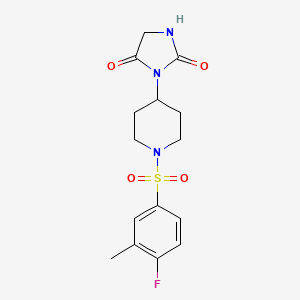

![6-[[4-(4-ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2994872.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2994877.png)